molecular formula C18H20N2O3S B2548039 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-03-4

2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2548039
CAS No.: 477494-03-4
M. Wt: 344.43
InChI Key: JWVLCUGDVKMILE-UHFFFAOYSA-N
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Description

This compound belongs to the cycloheptathiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused to a thiophene core. The 3-carboxamide and 3-methoxybenzamido substituents at positions 2 and 3, respectively, are critical for its biological activity. Such derivatives are explored for antiviral (HIV-1, influenza) and antitumor applications due to their ability to disrupt viral polymerase assembly or inhibit enzymes like RNase H .

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)24-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLCUGDVKMILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring. One common approach is the cyclization of appropriate thiophene precursors under acidic or basic conditions. The benzamide group can be introduced through a reaction with 3-methoxybenzoic acid and an amine derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as 1,4-dioxane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors or automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary or secondary amines.

  • Substitution: Amides or esters.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds with a similar structure exhibit significant antitumor properties. For instance, derivatives of tetrahydrothiophene have shown promise in inhibiting cancer cell proliferation. The incorporation of the methoxybenzamido group may enhance the compound's ability to target specific cancer pathways, potentially leading to novel anticancer agents.

Inhibition of Enzymatic Activity
Research has demonstrated that compounds resembling 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can act as inhibitors of various kinases involved in signaling pathways critical for cell growth and survival. The inhibition of glycogen synthase kinase 3 (GSK3) has been particularly noted in studies focusing on the treatment of diseases such as Alzheimer's and certain cancers .

Pharmacological Applications

Neuroprotective Effects
The neuroprotective potential of this compound is under investigation due to its ability to modulate neuroinflammatory responses. Compounds with similar scaffolds have been shown to reduce oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases.

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that related compounds can inhibit bacterial growth, indicating a need for further exploration into its efficacy against various pathogens.

Materials Science

Polymer Chemistry
The unique thiophene structure allows for applications in organic electronics and polymer chemistry. Its incorporation into polymer matrices may enhance the electrical conductivity and stability of materials used in electronic devices. Research is ongoing to determine the optimal conditions for synthesizing polymers incorporating this compound.

Case Studies and Research Findings

StudyFindingsYear
Antitumor Activity Study Demonstrated significant inhibition of tumor cell lines using derivatives of tetrahydrothiophene2021
GSK3 Inhibition Research Identified potential therapeutic targets for Alzheimer's treatment through GSK3 inhibition2019
Neuroprotection Study Showed reduced oxidative stress in neuronal models with related compounds2020

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structure-Activity Relationship (SAR) Highlights :

  • Position of Methoxy Group : 3-Methoxy (target compound) may offer better steric and electronic compatibility with viral polymerase pockets compared to 4-methoxy (Compound 40) .
  • Heterocyclic Substitutions : Pyridinyl groups (Compound 31) enhance solubility but may reduce membrane permeability .
  • Halogen vs. Alkyl Groups : Fluorine (Compound 20) increases lipophilicity (LogP 4.7 vs. 3.8 for methoxy), favoring CNS penetration but requiring formulation optimization .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data
Compound Name 1H NMR (DMSO-d6, δ ppm) HRMS [M+H]+ (Calcd/Found) Molecular Weight
Target Compound Expected: δ 1.50–1.70 (cycloheptane CH2), 3.80 (OCH3), 10.30 (NH) - ~390.4*
Compound 31 () δ 1.50–1.85 (CH2), 3.70–3.80 (OCH3), 10.30 (NH) 452.1599/452.1652 452.5
Compound 20 () δ 1.75–1.85 (CH2), 7.30–7.50 (Ar-H) - 342.5
Compound Not reported - 342.5

Notes:

  • The target compound’s NMR would resemble Compound 31, with distinct methoxy singlets and cycloheptane multiplet signals .
  • Molecular weight calculations based on formula: C19H21N3O3S.

Biological Activity

The compound 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 332.42 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound features a cycloheptathiophene core with a carboxamide group and a methoxybenzamide substituent, contributing to its unique pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells through various signaling pathways.
  • Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Other Biological Activities

Additional research has suggested potential applications in:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects : Preliminary data indicate that it could protect neuronal cells from oxidative stress and apoptosis .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation and induction of apoptosis
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Research Findings

  • Synthesis and Evaluation : A study synthesized various analogs of the compound and evaluated their biological activities. It was found that modifications to the methoxy group significantly affected potency against cancer cell lines .
  • Binding Affinity Studies : X-ray fluorescence spectrometry was employed to assess binding affinities to specific receptors, revealing high selectivity for certain targets associated with cancer progression .
  • Therapeutic Index Estimation : The therapeutic index was estimated through comparative binding studies, indicating a promising safety profile for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide and its derivatives?

  • Methodology : The compound is typically synthesized via acylation of the parent amine scaffold using substituted benzoyl chlorides. For example:

  • Method B : Reacting 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide with 3-methoxybenzoyl chloride in dry pyridine, followed by ice/water quenching and purification via crystallization .
  • Method C : Using coupling reagents (e.g., EDC/HOBt) under reflux, followed by flash chromatography (e.g., chloroform-methanol gradients) .
    • Yield Optimization : Yields range from 32% to 42% depending on the substituent and purification method. For example, derivatives with pyridinyl groups exhibit lower yields (~34%) due to steric hindrance .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of this compound?

  • Key NMR Signals :

  • Cycloheptane protons : Multiplets at δ 1.50–1.85 ppm (CH₂ groups) and δ 2.60–2.85 ppm (bridged CH₂) .
  • Aromatic protons : Resonances at δ 7.00–8.35 ppm for methoxybenzamido and pyridinyl substituents .
  • Amide NH : Singlets at δ 10.30–11.75 ppm (DMSO-d₆) .
    • Validation : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of cyclohepta[b]thiophene-3-carboxamide derivatives?

  • Approaches :

  • Solvent Selection : Use anhydrous pyridine or DMF to enhance acylation efficiency .
  • Catalysis : Introduce mild bases (e.g., TMG) to reduce side reactions during cyclocondensation .
  • Purification : Employ reverse-phase HPLC for polar derivatives (e.g., nitro-substituted analogs) to achieve >95% purity .
    • Case Study : Substituting 3-methoxybenzoyl chloride with 3,4-dimethoxybenzoyl chloride increased yield from 34% to 42% due to improved electron-donating effects .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anti-influenza or anti-HIV activity?

  • Assay Design :

  • Influenza Polymerase Inhibition : Use fluorescence polarization assays to measure disruption of PA-PB1 subunit interactions (IC₅₀ values) .
  • HIV-1 RNase H Inhibition : Perform enzymatic assays with radiolabeled RNA-DNA hybrids to quantify inhibition kinetics (Ki values) .
    • SAR Parameters :
  • Substituent Effects : Pyridinyl groups at the 3-position enhance antiviral activity (e.g., compound 40: IC₅₀ = 1.2 µM) .
  • Methoxy Positioning : 3-Methoxy substitution improves solubility without compromising binding affinity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Resolution Strategies :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .
  • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS validation .
    • Example : Discrepancies in anti-HIV activity (e.g., NSC727447 vs. oxazinone derivatives) were resolved by testing under standardized RNase H assay conditions .

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